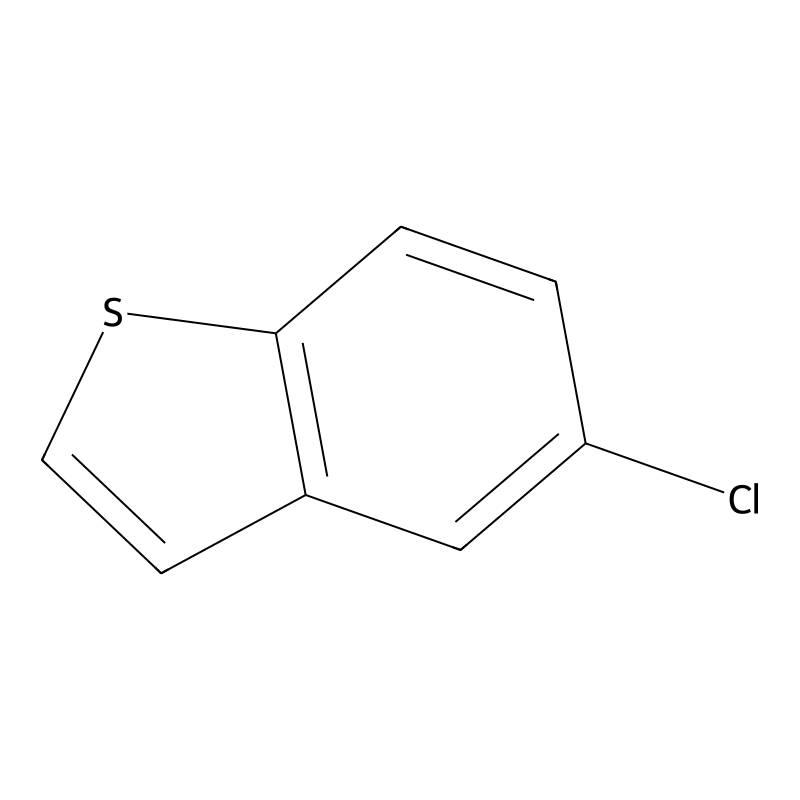5-Chlorobenzothiophene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
5-Chlorobenzothiophene is a derivative of benzothiophene, a class of aromatic heterocyclic compounds. Aromatic heterocycles are important building blocks in organic synthesis, used to create more complex molecules with various functionalities . The presence of the chlorine atom at the 5th position might influence its reactivity in coupling reactions or substitutions, making it a potentially useful intermediate for the synthesis of other target molecules.
Material Science
Heterocyclic compounds can exhibit interesting physical properties like conductivity or fluorescence. Research into functionalization of 5-Chlorobenzothiophene or incorporation into polymers could lead to novel materials with specific applications in electronics or optoelectronics.
5-Chlorobenzothiophene is a chemical compound with the molecular formula and a molecular weight of approximately 170.64 g/mol. It features a benzothiophene ring structure, characterized by a fused benzene and thiophene ring, with a chlorine atom substituent at the fifth position of the benzothiophene structure. This compound is notable for its unique electronic properties and potential applications in various fields, including medicinal chemistry and materials science .
As 5-Chlorobenzothiophene is an intermediate, it doesn't have a direct mechanism of action in biological systems. Its purpose is to be incorporated into the structure of other molecules with specific biological activities.
- Wearing gloves, safety glasses, and protective clothing.
- Working in a well-ventilated fume hood.
- Properly disposing of waste according to regulations.
- Electrophilic Substitution: The chlorine atom can be substituted by nucleophiles in reactions such as Friedel-Crafts acylation or alkylation.
- Nucleophilic Substitution: The chlorine can also be replaced by nucleophiles, leading to derivatives that may possess enhanced biological activity.
- Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, potentially leading to more reactive species .
Research indicates that derivatives of benzothiophene, including 5-chlorobenzothiophene, exhibit significant biological activities. These include:
- Antimicrobial Properties: Studies have shown that benzothiophene derivatives can inhibit the growth of multidrug-resistant strains of bacteria like Staphylococcus aureus.
- Anticancer Activity: Some derivatives have demonstrated the ability to interact with enzymes related to cancer proliferation, suggesting potential use as anticancer agents .
- Anti-inflammatory Effects: Compounds in this class have also been investigated for their anti-inflammatory properties, making them candidates for therapeutic applications in chronic inflammatory diseases .
Several methods exist for synthesizing 5-chlorobenzothiophene:
- Halogenation: The chlorination of benzothiophene can be achieved using chlorine gas or chlorinating agents under controlled conditions to selectively introduce the chlorine atom at the desired position.
- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for the introduction of various substituents onto the benzothiophene framework, facilitating the synthesis of 5-chlorobenzothiophene from suitable precursors .
- One-Pot Reactions: Recent advancements have introduced one-pot synthesis methods that streamline the process, combining multiple steps into a single reaction vessel to enhance efficiency and yield.
5-Chlorobenzothiophene has several applications across different fields:
- Pharmaceutical Development: Its derivatives are being explored for their potential as antimicrobial and anticancer agents.
- Material Science: The compound is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
- Chemical Intermediates: It serves as an important intermediate in synthesizing more complex organic compounds used in various industrial applications .
Studies on interaction mechanisms reveal that 5-chlorobenzothiophene can bind to specific biological targets such as enzymes or receptors. This binding often results in alterations in cellular pathways, contributing to its observed biological activities. For instance:
- Enzyme Inhibition: Interaction with enzymes involved in bacterial cell wall synthesis has been noted, which is critical for its antimicrobial action.
- Receptor Modulation: Some derivatives have shown potential for modulating receptor activity linked to cancer cell proliferation pathways .
Several compounds share structural similarities with 5-chlorobenzothiophene. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzothiophene | Base structure without substitutions | Foundational compound for many derivatives |
| 6-Chlorobenzothiophene | Chlorine at position 6 | May exhibit different biological activities |
| 5-Bromobenzothiophene | Bromine instead of chlorine at position 5 | Potentially different reactivity and solubility |
| 7-Chlorobenzothiophene | Chlorine at position 7 | Variability in biological activity |
| 5-Methylbenzothiophene | Methyl group at position 5 | Altered electronic properties affecting activity |
These compounds illustrate how variations in substituents on the benzothiophene ring can lead to significant differences in chemical reactivity and biological activity.








